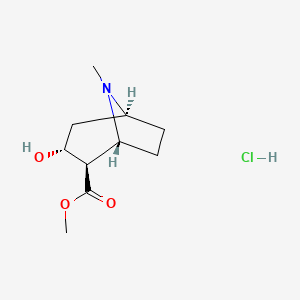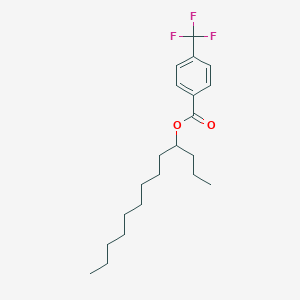
Dioxido(oxo)silane;praseodymium(3+);zirconium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is primarily known for its use as a pigment, specifically as Pigment Yellow 159 (C.I. 77997) . It is a yellow powder that is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) involves high-temperature calcination. The primary reactants include Zirconium(IV) Oxide, Silicon(IV) Oxide, and Praseodymium(III, IV) Oxide (Pr₆O₁₁) . These reactants are homogeneously and ionically interdiffused to form a crystalline matrix of zircon .
Industrial Production Methods: In industrial settings, the production of this compound typically involves mixing an alkali metal silicozirconate, basic zirconium sulfate, free silica or silicic acid, a mineralizer, and praseodymium oxide . The mixture is then subjected to high-temperature calcination to achieve the desired crystalline structure .
Analyse Chemischer Reaktionen
Types of Reactions: Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) primarily undergoes high-temperature reactions due to its stability. It does not readily participate in oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: The compound is stable under high-temperature conditions, typically around 1250°C . It does not react with common reagents under standard laboratory conditions, making it a stable pigment for various applications .
Major Products Formed: The primary product formed from the high-temperature calcination process is the crystalline matrix of zircon, which includes the homogeneously interdiffused ions of zirconium, praseodymium, and silicon .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) is used as a stable pigment in various formulations . Its stability and unique color properties make it valuable in the production of paints and coatings .
Biology and Medicine: While there is limited direct application in biology and medicine, the compound’s stability and non-reactivity make it a candidate for use in biomedical imaging and other diagnostic tools .
Industry: Industrially, this compound is used in the production of ceramics and glass .
Wirkmechanismus
The mechanism by which Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) exerts its effects is primarily physical rather than chemical. The compound forms a stable crystalline matrix that provides color and stability to the materials in which it is used . The molecular targets and pathways involved are related to the physical interdiffusion of ions within the crystalline structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Zirconium Vanadium Silicate
- Cerium(IV) Silicate
- Strontium Silicate Aluminate, Europium and Dysprosium Doped
Uniqueness: Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) is unique due to its specific combination of zirconium, praseodymium, and silicon, which provides distinct color properties and high-temperature stability . Unlike other similar compounds, it forms a stable crystalline matrix that is highly valued in industrial applications .
Eigenschaften
CAS-Nummer |
68187-15-5 |
|---|---|
Molekularformel |
O21Pr2Si7Zr2 |
Molekulargewicht |
996.85 g/mol |
IUPAC-Name |
dioxido(oxo)silane;praseodymium(3+);zirconium(4+) |
InChI |
InChI=1S/7O3Si.2Pr.2Zr/c7*1-4(2)3;;;;/q7*-2;2*+3;2*+4 |
InChI-Schlüssel |
MGGWONGKKPENJT-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Zr+4].[Zr+4].[Pr+3].[Pr+3] |
Physikalische Beschreibung |
Other Solid; Dry Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


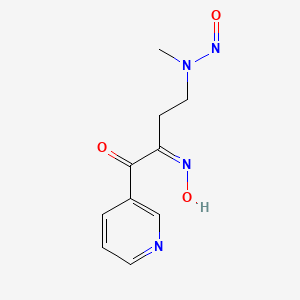
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)
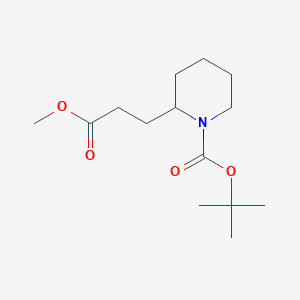

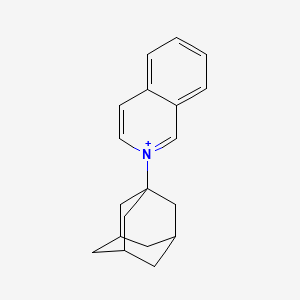
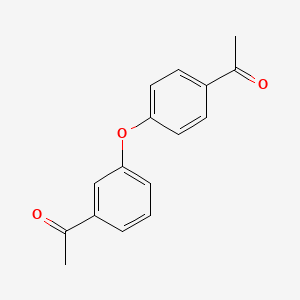

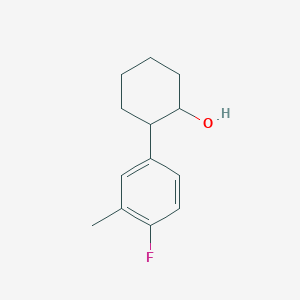
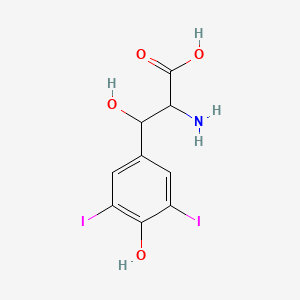
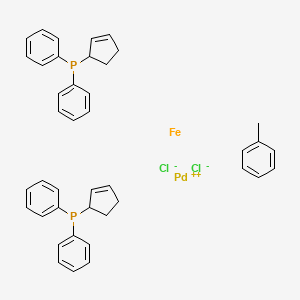
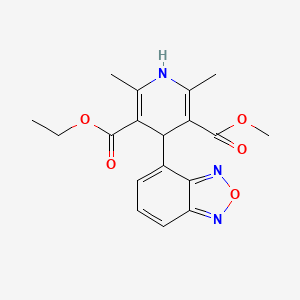
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
